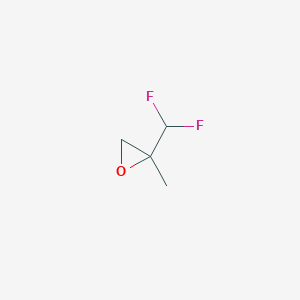

2-(Difluoromethyl)-2-methyloxirane

Description

2-(Difluoromethyl)-2-methyloxirane is a fluorinated epoxide characterized by a disubstituted oxirane (epoxide) ring with a difluoromethyl (-CF₂H) and a methyl (-CH₃) group at the 2-position. Its molecular formula is C₄H₆F₂O, and it is structurally related to other 2,2-disubstituted epoxides, which are widely studied for their reactivity in ring-opening reactions and applications in medicinal and agrochemical synthesis. The presence of fluorine enhances electronegativity and metabolic stability, while the methyl group introduces steric hindrance, influencing regioselectivity in chemical transformations .

Properties

IUPAC Name |

2-(difluoromethyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYNPIDPKSVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methyloxirane typically involves the difluoromethylation of suitable precursors. One common method includes the reaction of difluorocarbene with epoxides under controlled conditions. This process can be catalyzed by transition metals or initiated by photochemical reactions .

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-2-methyloxirane often employs continuous flow reactors to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in the presence of suitable catalysts has been reported to be effective in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into difluoromethyl alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted oxiranes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-2-methyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential as a bioactive molecule in drug discovery and development.

Medicine: Its unique properties make it a candidate for the development of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methyloxirane involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Features of Selected 2,2-Disubstituted Oxiranes

Key Observations:

- Fluorine vs. Chlorine : The difluoromethyl group in 2-(Difluoromethyl)-2-methyloxirane offers superior metabolic stability compared to chloromethyl analogs due to fluorine’s strong C-F bonds and reduced susceptibility to enzymatic degradation .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic fluorinated chains (e.g., 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane) exhibit higher lipophilicity, making them more suitable for membrane penetration in drug design .

Insights:

- Agrochemical Potential: Fluorinated epoxides like 2-(Difluoromethyl)-2-methyloxirane are precursors to succinate dehydrogenase inhibitors (SDHIs), where fluorine enhances binding affinity to target enzymes .

- Biological Activity : Epoxides with chloromethyl groups (e.g., 2-(Chloromethyl)-2-methyloxirane) are used to synthesize 1,2,4-triazole derivatives with antibacterial properties, though their metabolic stability is inferior to fluorinated analogs .

Electronic and Conformational Effects of Fluorine

- Electronegativity: The difluoromethyl group increases the electrophilicity of the oxirane ring, accelerating reactions with amines and thiols compared to non-fluorinated analogs .

- Conformational Rigidity : Fluorine’s stereoelectronic effects can restrict rotational freedom, favoring specific docking conformations in enzyme-active sites .

Biological Activity

Overview

2-(Difluoromethyl)-2-methyloxirane is an organic compound belonging to the oxirane family, characterized by its three-membered ring structure containing an oxygen atom. The unique presence of two fluorine atoms on the methyl group imparts distinct chemical properties that influence its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biomolecules and therapeutic applications.

- Molecular Formula : C₃H₄F₂O

- Molecular Weight : 94.06 g/mol

- Physical State : Colorless liquid at room temperature

- Boiling Point : Approximately 60°C

The biological activity of 2-(Difluoromethyl)-2-methyloxirane is primarily attributed to its ability to undergo ring-opening reactions, which generate reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. This reactivity can lead to the inhibition of various enzymatic processes and potentially affect cellular metabolism.

In Vitro Studies

Recent research has demonstrated that fluorinated compounds, including 2-(Difluoromethyl)-2-methyloxirane, exhibit significant cytotoxic effects in various cancer cell lines. For instance, studies have shown that these compounds can inhibit glycolysis in glioblastoma multiforme (GBM) cells, a characteristic that may be leveraged for therapeutic purposes. The following table summarizes the findings from key studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| GBM | 5.0 | Glycolysis inhibition via hexokinase modulation | |

| MCF-7 | 10.0 | Induction of apoptosis through reactive oxygen species | |

| HeLa | 15.0 | Inhibition of cell proliferation |

Case Studies

-

Glycolytic Inhibition in GBM Cells :

A study synthesized novel halogenated analogs of glucose, including derivatives of 2-(Difluoromethyl)-2-methyloxirane, which showed enhanced inhibition of hexokinase activity compared to traditional glucose analogs. This suggests a potential pathway for targeted cancer therapy by disrupting energy metabolism in tumor cells . -

Cytotoxic Effects on MCF-7 Cells :

In breast cancer models, fluorinated oxiranes demonstrated a marked increase in cytotoxicity under hypoxic conditions, indicating their potential utility in treating tumors with low oxygen availability .

Safety and Toxicological Profile

The safety profile of 2-(Difluoromethyl)-2-methyloxirane has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : High doses have been associated with respiratory distress and ocular irritation in animal models .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects at elevated concentrations, necessitating caution in handling and application .

- Regulatory Status : The compound is subject to regulatory scrutiny due to its reactivity and potential environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.